Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
Overview
Description
Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants such as Peganum harmala and Banisteriopsis caapi. Harmine has been widely studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's, and Parkinson's.
Scientific Research Applications
Structural Analysis and Synthesis
- The compound has been identified as a β-carboline alkaloid named perlolyrine, derived from Tribulus terrestris L. This alkaloid was synthesized and analyzed using spectroscopic methods (Bremner et al., 2004).
- β-carboline derivatives, including variants of the subject compound, have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives displayed significant inhibition of cancer cell growth (Chen et al., 2015).
Chemical Reactions and Derivatives
- Research on the reactions of keto acetylenic esters with carbonyl reagents has led to the creation of furan derivatives related to the compound (Saikachi & Kitagawa, 1971).
- Studies focusing on the synthesis and reactions of furfural with various ketones have provided insights into the structural properties and potential reactivity of furan-based compounds (Midorikawa, 1954).
Biological Activities and Potential Applications
- The compound and its analogs have been found in various foodstuffs, human urine, and milk, suggesting their potential role in human metabolism and as precursors to other compounds (Adachi et al., 1991).
- Tetrahydro-β-carboline alkaloids, related to the compound, have been identified in fruits and fruit juices, where they may act as antioxidants and radical scavengers (Herraiz & Galisteo, 2003).
- In medicinal chemistry, β-carboline derivatives have been investigated for their binding affinity to benzodiazepine receptors, suggesting a potential role in neuropharmacology (Lippke et al., 1983).
Toxicity and Safety Studies
- Certain furan derivatives have been studied for their carcinogenic activity in animal models, which is relevant for understanding the safety profile of related compounds (Tekeli et al., 1973).
properties
IUPAC Name |
methyl 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)14-8-12-11-4-2-3-5-13(11)19-16(12)17(20-14)15-7-6-10(9-21)24-15/h2-8,19,21H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMIHWBNJGZYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(O4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418833 | |
Record name | Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate | |
CAS RN |
104537-94-2 | |
Record name | Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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